molecular formula C16H17NO5S B6412244 4-(4-N,N-Dimethylsulfamoylphenyl)-3-methoxybenzoic acid CAS No. 1261969-03-2

4-(4-N,N-Dimethylsulfamoylphenyl)-3-methoxybenzoic acid

Cat. No.: B6412244
CAS No.: 1261969-03-2
M. Wt: 335.4 g/mol
InChI Key: DQWCPZOCGSLBEN-UHFFFAOYSA-N
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Description

4-(4-N,N-Dimethylsulfamoylphenyl)-3-methoxybenzoic acid is an organic compound that features a benzoic acid core substituted with a methoxy group and a dimethylsulfamoylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-N,N-Dimethylsulfamoylphenyl)-3-methoxybenzoic acid typically involves multi-step organic reactions. One common route includes:

    Nitration: The starting material, 3-methoxybenzoic acid, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group.

    Sulfonation: The amine group is sulfonated to form the sulfamoyl group.

    Dimethylation: The sulfamoyl group is then dimethylated to form the dimethylsulfamoyl group.

    Coupling: Finally, the dimethylsulfamoyl group is coupled with the benzoic acid core.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure reactors, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-N,N-Dimethylsulfamoylphenyl)-3-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfamoyl group can be reduced to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens or nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: 4-(4-N,N-Dimethylsulfamoylphenyl)-3-hydroxybenzoic acid.

    Reduction: 4-(4-N,N-Dimethylaminophenyl)-3-methoxybenzoic acid.

    Substitution: Various substituted benzoic acids depending on the substituent used.

Scientific Research Applications

4-(4-N,N-Dimethylsulfamoylphenyl)-3-methoxybenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-N,N-Dimethylsulfamoylphenyl)-3-methoxybenzoic acid involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 4-(N,N-Dimethylsulfamoyl)phenylboronic acid
  • 4-(Methanesulfonyl)phenylboronic acid
  • 4-(Methylthio)phenylboronic acid

Uniqueness

4-(4-N,N-Dimethylsulfamoylphenyl)-3-methoxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxy group and a dimethylsulfamoylphenyl group makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-[4-(dimethylsulfamoyl)phenyl]-3-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S/c1-17(2)23(20,21)13-7-4-11(5-8-13)14-9-6-12(16(18)19)10-15(14)22-3/h4-10H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQWCPZOCGSLBEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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